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molecular formula C7H6BrNO B8378753 3-Bromo-4-oxiranyl-pyridine

3-Bromo-4-oxiranyl-pyridine

Cat. No. B8378753
M. Wt: 200.03 g/mol
InChI Key: XVAIFJPYXXRIPF-UHFFFAOYSA-N
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Patent
US08455522B2

Procedure details

To a solution of sulfonium salt (7.39 g, 33.6 mmol) in DMSO (40 mL) was added sodium hydride (60% in oil, 1.236 g, 30.9 mmol) at room temperature. After 15 min of stirring, 3-Bromo-pyridine-4-carbaldehyde (930 mg, 5 mmol) in DMSO (20 was added slowly at this temperature. After addition, the resulting mixture was stirred for another 30 min, and was subsequently quenched with brine. The mixture was extracted with ethyl acetate twice. The combined extracts were dried over anhydrous Na2SO4. After filtration and concentration, the title compound was obtained (200 mg).
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
1.236 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH3+].[H-].[Na+].[Br:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH:11]=[O:12].[CH3:13]S(C)=O>>[Br:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH:11]1[CH2:13][O:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.39 g
Type
reactant
Smiles
[SH3+]
Name
Quantity
1.236 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
930 mg
Type
reactant
Smiles
BrC=1C=NC=CC1C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After 15 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was subsequently quenched with brine
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=NC=CC1C1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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